molecular formula C9H18O6 B576881 Methyl-4,6-DI-O-methylmannoside CAS No. 13000-41-4

Methyl-4,6-DI-O-methylmannoside

Cat. No.: B576881
CAS No.: 13000-41-4
M. Wt: 222.237
InChI Key: UKSOTSKNRMTYIO-ZEBDFXRSSA-N
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Description

Methyl-4,6-Di-O-methylmannoside is a chemically modified carbohydrate derivative where the hydroxyl groups at the C4 and C6 positions of the mannose ring are substituted with methyl ethers. This modification enhances stability against enzymatic and chemical hydrolysis, making it valuable in glycosylation studies, synthetic chemistry, and as a precursor for bioactive molecules.

Properties

CAS No.

13000-41-4

Molecular Formula

C9H18O6

Molecular Weight

222.237

IUPAC Name

(2S,3S,4R,5S,6R)-2,5-dimethoxy-6-(methoxymethyl)oxane-3,4-diol

InChI

InChI=1S/C9H18O6/c1-12-4-5-8(13-2)6(10)7(11)9(14-3)15-5/h5-11H,4H2,1-3H3/t5-,6-,7+,8-,9+/m1/s1

InChI Key

UKSOTSKNRMTYIO-ZEBDFXRSSA-N

SMILES

COCC1C(C(C(C(O1)OC)O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key differences between Methyl-4,6-Di-O-methylmannoside and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications/Reactivity
This compound (hypothetical) Methyl (C4, C6) C₉H₁₈O₆* ~234.23 Ethers (stable) Glycosylation studies, intermediates
Methyl 4,6-Di-O-acetyl-β-D-mannopyranoside 2,3-carbonate Acetyl (C4, C6), carbonate (C2, C3) C₁₂H₁₆O₉ 304.25 Esters, carbonate Labile intermediates, hydrolysis studies
Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside Allyl (C2), benzylidene (C4, C6) C₂₁H₂₈O₇ 392.44 Ether, acetal, alkene Regioselective synthesis, click chemistry
Methyl-6-deoxy-6-azido-2,3,4-tri-O-acetyl-α-D-mannopyranoside Acetyl (C2, C3, C4), azide (C6) C₁₃H₁₉N₃O₈ 345.31 Esters, azide Click chemistry, bioconjugation

*Hypothetical values inferred from analogous structures.

Physicochemical Properties

  • Stability: Methyl ethers (e.g., in this compound) are highly stable under acidic and basic conditions compared to acetyl esters, which hydrolyze readily in aqueous environments . Benzylidene acetals (e.g., in ) provide regioselective protection but require acidic conditions for removal. Azide-functionalized derivatives (e.g., ) exhibit reactivity in Staudinger or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling bioconjugation.
  • Solubility :

    • Methylation generally increases hydrophobicity, reducing water solubility. Acetylated derivatives (e.g., ) are more lipophilic than their hydroxylated counterparts but less stable.

Research Findings

  • Regioselectivity : Benzylidene groups (e.g., in ) direct reactions to the C2 and C3 positions, whereas methyl or acetyl groups allow modifications at other sites .
  • Reactivity: Azide-functionalized mannosides (e.g., ) are pivotal in glycoconjugate vaccine development due to their compatibility with bioorthogonal chemistry.
  • Stability in Biological Systems : Methyl ethers resist glycosidase cleavage, making them suitable for probing carbohydrate-protein interactions .

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